molecular formula C10H8N2O2 B1341813 3-(1H-imidazol-2-yl)benzoic acid CAS No. 391668-62-5

3-(1H-imidazol-2-yl)benzoic acid

Cat. No.: B1341813
CAS No.: 391668-62-5
M. Wt: 188.18 g/mol
InChI Key: MNADQOFGANNAQY-UHFFFAOYSA-N
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Description

3-(1H-imidazol-2-yl)benzoic acid is a heterocyclic aromatic compound that features both an imidazole ring and a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the imidazole ring, which is a common motif in many biologically active molecules, adds to its importance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-2-yl)benzoic acid can be achieved through several methods. One common approach involves the cyclization of substituted aromatic aldehydes with o-phenylenediamine in the presence of a suitable catalyst. For instance, the Debus-Radziszewski synthesis is a well-known method for preparing imidazole derivatives . Another method involves the use of alpha halo-ketones and ammonia or primary amines under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as zinc oxide nanoparticles have been employed to enhance the efficiency of the reaction, providing higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1H-benzimidazole
  • 2-(1H-imidazol-2-yl)benzoic acid
  • 4-(1H-imidazol-2-yl)benzoic acid
  • 1H-imidazole-4-carboxylic acid

Uniqueness

3-(1H-imidazol-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the imidazole ring relative to the benzoic acid moiety influences its reactivity and interaction with other molecules, making it a valuable compound for targeted applications .

Properties

IUPAC Name

3-(1H-imidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNADQOFGANNAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303040
Record name 3-(1H-Imidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391668-62-5
Record name 3-(1H-Imidazol-2-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=391668-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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